molecular formula C6H2BrCl2NO4S B1527320 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1249673-60-6

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1527320
CAS No.: 1249673-60-6
M. Wt: 334.96 g/mol
InChI Key: ZTFFYTRLOVELIJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride with a complex substitution pattern. Its molecular formula is C₆H₂BrCl₂NO₄S, comprising a benzene ring substituted with bromine (position 3), chlorine (position 2), a nitro group (position 5), and a sulfonyl chloride group (position 1). This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals due to its electrophilic sulfonyl chloride moiety. Its nitro group enhances electron-withdrawing effects, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name

3-bromo-2-chloro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFYTRLOVELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. Finally, sulfonyl chloride is introduced through sulfonation and subsequent chlorination reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfonyl chloride group is particularly reactive, facilitating the formation of sulfonamide bonds with amines .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group Key Differences
This compound C₆H₂BrCl₂NO₄S 336.96 Br (3), Cl (2), NO₂ (5), SO₂Cl (1) Sulfonyl chloride Nitro group enhances electrophilicity
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride C₆H₂BrCl₂FO₂S 322.41 Br (3), Cl (5), F (2), SO₂Cl (1) Sulfonyl chloride Fluorine substituent (vs. nitro); lower molecular weight
3-Bromo-2-chloropyridine-5-sulfonyl chloride C₅H₂BrClNO₂S 272.50 Br (3), Cl (2), SO₂Cl (5) Sulfonyl chloride Pyridine ring (vs. benzene); no nitro group
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 232.56 Cl (3), CF₃ (5), COCl (1) Benzoyl chloride Trifluoromethyl and benzoyl groups (vs. sulfonyl chloride)

Key Observations:

Substituent Effects :

  • The nitro group in the target compound increases electron withdrawal, enhancing reactivity toward nucleophilic substitution compared to fluorine or trifluoromethyl analogs .
  • Pyridine-based analogs (e.g., 3-Bromo-2-chloropyridine-5-sulfonyl chloride) exhibit distinct electronic properties due to the heteroaromatic ring, which may alter solubility and reaction pathways .

Functional Group Reactivity :

  • Sulfonyl chlorides (target compound and analogs) are highly reactive toward amines and alcohols to form sulfonamides or sulfonate esters.
  • Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) preferentially undergo nucleophilic acyl substitution, making them less versatile in sulfonylation reactions .

Physicochemical Properties: The nitro group in the target compound likely reduces solubility in nonpolar solvents compared to fluorine-substituted analogs. Pyridine-based sulfonyl chlorides may exhibit higher polarity due to the nitrogen atom, enhancing water solubility .

Key Insights:

  • The target compound’s nitro group makes it suitable for electron-deficient aromatic systems in coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions).
  • Fluorinated analogs (e.g., 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride) are prioritized in fluoropolymer synthesis due to the stability of C-F bonds .
  • Pyridine-based derivatives are favored in medicinal chemistry for their bioisosteric properties .

Biological Activity

3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride (C₆H₄BrClN₂O₄S) is a sulfonyl chloride compound with notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological interactions, potential applications, and relevant research findings.

  • Molecular Formula : C₆H₄BrClN₂O₄S
  • Molecular Weight : 334.96 g/mol
  • Structure : The compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 2-position, a nitro group at the 5-position, and a sulfonyl chloride group at the 1-position.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property is particularly relevant in drug development and safety assessments, as it may lead to potential drug-drug interactions.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to biological targets, influencing their activity. The binding affinity of this compound with cytochrome P450 enzymes suggests its potential role in modifying metabolic pathways, which is critical for understanding its pharmacological effects when used alongside other medications.

Structure-Activity Relationship (SAR)

The unique combination of halogen and nitro groups in this compound influences its reactivity and biological activity compared to structurally similar compounds. The following table summarizes key structural analogs and their features:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Chloro-5-nitrobenzene-1-sulfonyl chloride4533-95-30.98Lacks bromine substituent
4-Chloro-3-nitrobenzenesulfonyl chloride97-08-50.91Different positioning of chlorine and nitro
3-Chloro-4-nitrobenzene-1-sulfonyl chloride64835-30-90.89Variation in halogen positioning
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride276702-53-50.88Contains two chlorine substituents
2-Methyl-5-nitrobenzene-1-sulfonyl chloride121-02-80.81Presence of methyl group instead of halogens

Case Studies and Research Findings

Several studies have focused on the biological implications of using compounds similar to or derived from this compound:

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. For example, derivatives bearing electron-donating groups demonstrated enhanced efficacy against Gram-positive bacteria .
  • Drug Metabolism Studies : In vivo studies have highlighted the impact of cytochrome P450 inhibition on drug metabolism, emphasizing the importance of understanding these interactions for safe drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride?

  • Methodology : The compound is typically synthesized via sequential sulfonation and chlorination of a pre-functionalized benzene ring. First, introduce the sulfonic acid group using fuming sulfuric acid under controlled temperature (0–5°C). Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. Critical parameters include reaction time (6–12 hours) and stoichiometric excess of chlorinating agents to ensure complete conversion .
  • Key Data :

StepReagentsTemperatureYield (Reported)
SulfonationH₂SO₄ (fuming)0–5°C70–85%
ChlorinationPCl₅/SOCl₂60–80°C60–75%

Q. How can impurities in the final product be minimized during purification?

  • Methodology : Use fractional crystallization in non-polar solvents (e.g., hexane or dichloromethane) to isolate the sulfonyl chloride. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended for purity validation (>95% by GC or HPLC). Evidence from structurally similar compounds (e.g., 4-bromo-2-chlorobenzotrifluoride) highlights the importance of solvent polarity in isolating halogenated aromatics .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (evidenced in safety data for 4-bromobenzoyl chloride) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How do the substituents (Br, Cl, NO₂) influence regioselective reactions in further functionalization?

  • Methodology : The nitro group (-NO₂) acts as a strong meta-directing group, while halogens (Br, Cl) are ortho/para-directing but deactivating. Computational modeling (DFT) or experimental substituent effect studies (e.g., nitration or Friedel-Crafts reactions on analogous systems) can predict reactivity. For example, bromine in 3-bromo-5-chlorothiophene-2-sulfonyl chloride stabilizes intermediates via resonance, altering reaction pathways .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Hydrolysis : Monitor in buffered solutions (pH 2–12) at 25°C and 40°C. Sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 10) to form sulfonic acids.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, consistent with related sulfonyl chlorides (e.g., 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride) .

Q. How can this compound be applied in bioconjugation or proteomics research?

  • Methodology : The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9). Use in protein labeling or crosslinking requires optimizing molar ratios (1:10 to 1:50 protein:reagent) and reaction times (30–60 minutes). Similar protocols are validated for proteomics applications in acidic sulfonyl chlorides .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for sulfonation-chlorination sequences?

  • Analysis : Variations in yields (60–85%) arise from differences in solvent purity, chlorinating agent (PCl₅ vs. SOCl₂), and moisture control. For reproducibility, anhydrous solvents and inert atmospheres (N₂/Ar) are critical. Cross-referencing synthesis data from 3-bromo-5-chlorothiophene-2-sulfonyl chloride highlights moisture sensitivity as a key variable .

Spectroscopic Characterization Table

TechniqueKey SignalsReference Compound
¹H NMR (CDCl₃)δ 8.2–8.5 (aromatic H, meta to -NO₂), δ 7.6–7.8 (aromatic H, ortho to Cl)5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
FT-IR 1370 cm⁻¹ (S=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch)4-bromo-2-chlorophenol
MS (ESI⁻) m/z 328.85 [M-H]⁻ (isotopic pattern confirms Br/Cl)3-bromo-5-fluoro-4-hydroxybenzaldehyde

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride

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